Hexyl gallate

Catalog No.
S760946
CAS No.
1087-26-9
M.F
C13H18O5
M. Wt
254.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexyl gallate

CAS Number

1087-26-9

Product Name

Hexyl gallate

IUPAC Name

hexyl 3,4,5-trihydroxybenzoate

Molecular Formula

C13H18O5

Molecular Weight

254.28 g/mol

InChI

InChI=1S/C13H18O5/c1-2-3-4-5-6-18-13(17)9-7-10(14)12(16)11(15)8-9/h7-8,14-16H,2-6H2,1H3

InChI Key

DQHJNOHLEKVUHU-UHFFFAOYSA-N

SMILES

CCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O

Canonical SMILES

CCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O

Hexyl gallate, chemically known as hexyl 3,4,5-trihydroxybenzoate, is an ester derived from gallic acid and n-hexanol. It has the molecular formula C₁₃H₁₈O₅ and a molecular weight of approximately 254.28 g/mol. Hexyl gallate is recognized for its potential applications in agriculture and medicine due to its antimicrobial properties and ability to act as an antioxidant. Its structure features a gallate moiety, which is a common component in various natural compounds known for their health benefits.

The mechanism of action of hexyl gallate depends on the specific biological effect being studied. Here are some potential mechanisms:

  • Antimicrobial activity: Hexyl gallate might disrupt bacterial cell membranes due to its interaction with the membrane lipids, leading to cell death [].
  • Antimalarial activity: The exact mechanism is not fully understood, but it may involve inhibiting the growth and development of the malaria parasite Plasmodium falciparum [].
  • Antibacterial activity: Research indicates hexyl gallate possesses antibacterial activity against several bacterial strains, including Pseudomonas aeruginosa. A study demonstrates its ability to inhibit the production of virulence factors like rhamnolipid and pyocyanin by affecting the RhlR system [].
  • Anti-malarial activity: Studies have shown hexyl gallate exhibits potent antimalarial activity against Plasmodium falciparum, the parasite causing the most common and deadliest form of malaria [].

Plant Protection

Research is exploring the potential of hexyl gallate as an alternative to copper-based compounds in protecting citrus plants from bacterial diseases.

  • Citrus canker control: Studies suggest hexyl gallate can effectively protect citrus nursery trees against Xanthomonas citri subsp. citri, the bacterium causing citrus canker []. This finding is significant as the long-term use of copper for this purpose raises concerns about environmental impact and resistance development in bacteria.

Mechanism of Action

The exact mechanisms of hexyl gallate's various effects are still under investigation, but research suggests different possibilities:

  • Disrupting bacterial membranes: Studies indicate that hexyl gallate may target the bacterial outer membrane, affecting its permeability and potentially hindering the bacteria's ability to function [].
  • Inhibiting virulence factors: Research suggests hexyl gallate can inhibit the production of specific virulence factors in certain bacteria, potentially reducing their ability to cause harm [].
  • Multiple cellular targets: One study found no evidence of spontaneous resistance development in X. citri after exposure to hexyl gallate, suggesting it might target multiple cellular processes within the bacteria [].

Hexyl gallate can be synthesized through the esterification of gallic acid with n-hexanol. This reaction typically requires a catalyst, such as sulfuric acid, and is performed under controlled temperature conditions. The general reaction can be represented as follows:

Gallic Acid+n HexanolCatalystHexyl Gallate+Water\text{Gallic Acid}+\text{n Hexanol}\xrightarrow{\text{Catalyst}}\text{Hexyl Gallate}+\text{Water}

The synthesis involves heating the reactants to facilitate the removal of water, thus driving the reaction towards the formation of the ester. The reaction conditions can vary; for instance, temperatures between 100°C and 180°C are often employed to optimize yield .

Hexyl gallate exhibits significant biological activities, particularly its antimicrobial properties against various pathogens. Research indicates that it effectively inhibits the growth of Xanthomonas citri, a bacterium responsible for citrus canker, making it a candidate for environmentally friendly plant protection strategies . Additionally, hexyl gallate has been associated with potential health benefits, including antioxidant effects and possible roles in cancer prevention due to its ability to modulate cellular processes .

The synthesis of hexyl gallate typically involves the following steps:

  • Esterification: Combine gallic acid and n-hexanol in a reaction vessel.
  • Catalysis: Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid.
  • Heating: Heat the mixture at temperatures ranging from 100°C to 180°C while removing water to drive the reaction forward.
  • Cooling and Solvent Addition: Once the reaction is complete, cool the mixture and add an organic solvent (e.g., ethyl acetate) to extract the product.
  • Purification: Purify the crude product using techniques like column chromatography .

Hexyl gallate has several practical applications:

  • Agriculture: Used as a natural pesticide alternative to copper-based compounds for managing citrus canker .
  • Pharmaceuticals: Investigated for its antiviral properties, particularly against herpes simplex virus by inhibiting viral replication .
  • Food Industry: Potentially utilized as an antioxidant in food preservation due to its ability to scavenge free radicals.

Studies on hexyl gallate's interactions reveal its effectiveness in inhibiting bacterial growth through direct targeting mechanisms. It has been shown to disrupt bacterial cell processes, leading to cell death in pathogens like Xanthomonas citri . Furthermore, hexyl gallate's interactions with cell membranes enhance its antimicrobial efficacy by permeabilizing bacterial cells.

Hexyl gallate belongs to a class of compounds known as alkyl gallates, which include other esters formed from gallic acid and various alcohols. Here are some similar compounds:

Compound NameStructure CharacteristicsUnique Features
Octyl GallateDerived from octanol; longer carbon chainHigher lipophilicity than hexyl gallate
Decyl GallateDerived from decanol; even longer carbon chainPotentially better solubility in oils
Butyl GallateDerived from butanol; shorter carbon chainMay exhibit different biological activity

Hexyl gallate is unique due to its specific chain length that balances solubility and antimicrobial efficacy, making it particularly effective against certain pathogens while being less toxic compared to other alkyl gallates .

Hexyl gallate (hexyl 3,4,5-trihydroxybenzoate) represents an important member of the gallate ester family, characterized by the combination of a gallate moiety with a hexyl chain. With the molecular formula C₁₃H₁₈O₅ and a molecular weight of 254.28 g/mol, this compound bridges the gap between the hydrophilic properties of gallic acid and the lipophilic nature of longer-chain alcohols. This balanced amphiphilic character contributes significantly to its diverse biological activities, particularly its effectiveness against various pathogens and its antioxidant capabilities. The compound's structure, featuring three hydroxyl groups on the benzene ring and a hexyl ester chain, provides it with unique properties that have attracted attention in multiple research fields. The significance of hexyl gallate lies in its potential as an environmentally friendly alternative to conventional antimicrobial and antioxidant compounds, especially in applications requiring biocompatibility and reduced toxicity.

Historical Development and Discovery

The history of hexyl gallate is closely tied to the broader study of gallic acid derivatives, which have been known and utilized for centuries. Gallic acid itself has historical significance dating back to ancient times, where it was extracted from oak galls and used in the production of iron gall ink from the Roman era through the 19th century. The specific development of hexyl gallate, however, represents a more recent advancement in the chemistry of gallic acid derivatives. Early synthetic approaches to gallate esters with longer carbon chains presented significant challenges. Until the mid-20th century, the preparation of esters of gallic acid with primary alcohols containing more than six carbon atoms had not been successfully described in the scientific literature. The breakthrough came with the development of two independent methods: one involving the conversion of galloyl chloride with appropriate alcohols, and another focusing on direct esterification of gallic acid with higher alcohols, which had previously been unsuccessful. This historical development reflects the evolving understanding of esterification chemistry and the recognition of the potential value of these compounds.

Current Academic and Industrial Relevance

In contemporary research and industrial applications, hexyl gallate has garnered significant attention across multiple sectors. In agriculture, it has emerged as a promising alternative to copper-based compounds for protecting citrus plants from bacterial diseases, particularly citrus canker caused by Xanthomonas citri. This application addresses growing concerns about environmental contamination from traditional copper-based treatments. The compound exhibits potent antimalarial activity against Plasmodium falciparum with an IC50 value of 0.11 mM, suggesting potential applications in pharmaceutical development. In the food industry, hexyl gallate serves as an effective antioxidant, helping to prevent oxidation and extend the shelf life of various products. Recent advances in delivery systems, such as microgel-based technologies capable of releasing hexyl gallate in a controlled manner, have further expanded its potential applications. The increasing focus on sustainable and environmentally friendly solutions across industries has elevated the relevance of hexyl gallate in academic research and industrial development, positioning it as a compound of growing importance in the creation of next-generation products.

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

254.11542367 g/mol

Monoisotopic Mass

254.11542367 g/mol

Heavy Atom Count

18

LogP

3.17 (LogP)

UNII

P2FVT76J5V

Wikipedia

Hexyl gallate

Dates

Modify: 2023-08-15

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